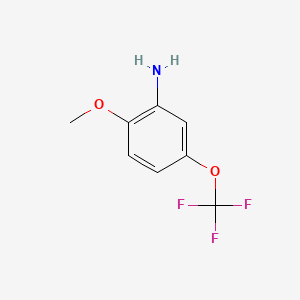

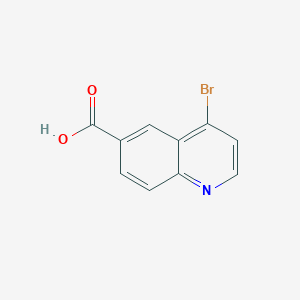

2-甲氧基-5-(三氟甲氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the use of methyl 2-methoxytetrafluoropropionate as a synthetic equivalent in the Claisen condensation reaction. This method has been successfully applied to produce 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones with good yields, indicating the potential for synthesizing a variety of trifluoromethylated aromatic compounds . Additionally, an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline has been described, achieving high yields and purity, which suggests that modifications of the trifluoromethoxy aniline core can be effectively achieved .

Molecular Structure Analysis

Vibrational spectroscopy and quantum chemical studies on 2-chloro-5-(trifluoromethyl) aniline provide insights into the molecular structure of trifluoromethyl aniline derivatives. The influence of different substituents on the vibrational wavenumbers and the electron density distribution within the molecule have been discussed, with detailed interpretations supported by potential energy distribution (PED) results . These findings are relevant for understanding the molecular structure of 2-Methoxy-5-(trifluoromethoxy)aniline, as the presence of similar functional groups would likely result in comparable vibrational characteristics.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2-Methoxy-5-(trifluoromethoxy)aniline. However, the ortho-effect in related compounds such as 2-amino- and 2-methylamino-benzylidyne trifluoride is discussed, highlighting the role of steric factors and intramolecular hydrogen bonding in their reactivity . This information can be extrapolated to predict the reactivity of 2-Methoxy-5-(trifluoromethoxy)aniline, as the presence of electron-withdrawing trifluoromethyl groups could influence its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-5-(trifluoromethoxy)aniline can be inferred from the properties of similar compounds. For instance, the thermodynamic parameters and molecular orbital calculations, including natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis, have been performed for 2-chloro-5-(trifluoromethyl) aniline . These studies provide a basis for understanding the stability and reactivity of trifluoromethylated anilines. Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline demonstrates the potential for introducing trifluoromethoxy groups into aniline derivatives, which could affect their boiling points, solubility, and other physical properties .

科学研究应用

脂肪基底物的三氟甲氧基化

利用2,4-二硝基(三氟甲氧基)苯在微波辐射下开发了一种新的脂肪基底物三氟甲氧基化方法。该过程产生了能够取代活化溴化物和烷基碘化物的三氟甲氧基负离子,形成脂肪基三氟甲基醚。这种技术为从活化芳香环中进行三氟甲氧基的亲核取代打开了新的途径,暗示了在合成具有2-甲氧基-5-(三氟甲氧基)苯胺结构的化合物方面的潜在应用,用于各种化学和药物目的 (Marrec et al., 2010)。

α-氨基膦酸酯的抗氧化活性

已开发了一种绿色高效的合成方法,用于合成一系列新的取代二乙基(((2-甲氧基-5-(三氟甲基)苯基)氨基)(苯基)甲基)膦酸酯。这些化合物源自2-甲氧基-5-三氟甲基苯胺,表现出显著的抗氧化活性,突显了2-甲氧基-5-(三氟甲氧基)苯胺衍生物在开发新型抗氧化剂用于治疗上的潜力 (Tellamekala et al., 2019)。

苯胺-三嗪类杀虫剂的合成和生物活性

一项研究专注于通过结构修饰增强N-(4-溴苯基)-4,6-双(2,2,2-三氟乙氧基)-1,3,5-三嗪-2-胺的杀虫活性。包括三氟甲氧基在内的电子吸引取代基的引入显著提高了对鳞翅目物种的杀虫活性。这项研究强调了2-甲氧基-5-(三氟甲氧基)苯胺衍生物在开发更有效的杀虫剂方面的实用性 (Johnson et al., 2017)。

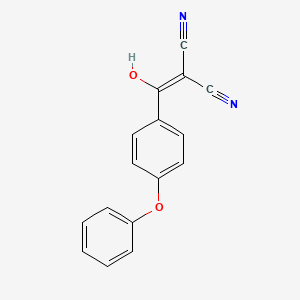

通过吡啶并[2,3-d]嘧啶-7(8H)-酮抑制EGFR激酶

涉及甲醇和苯胺(包括2-甲氧基-5-(三氟甲氧基)苯胺衍生物)的串联迈克尔加成-环化反应产生了对表皮生长因子受体(EGFR)酪氨酸激酶具有强大抑制活性的吡啶并[2,3-d]嘧啶-7(8H)-酮。这些发现表明了开发用于癌症治疗的新型EGFR抑制剂的有希望方法 (Boros et al., 2004)。

荧光猝灭研究

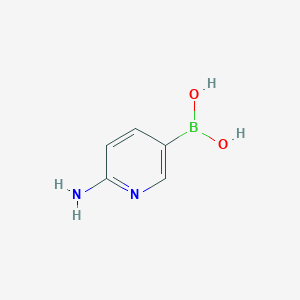

探索了硼酸衍生物在醇中被苯胺猝灭的荧光行为,为与2-甲氧基-5-(三氟甲氧基)苯胺相关的化合物的光物理性质提供了见解。这些研究深入了解苯胺衍生物与其环境之间的相互作用,对设计基于荧光的传感器和材料具有潜在意义 (Geethanjali et al., 2015)。

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity - (repeated exposure). The target organs are the blood and hematopoietic system .

未来方向

属性

IUPAC Name |

2-methoxy-5-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAPTOAKEPIGOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(trifluoromethoxy)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)

![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)

![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)